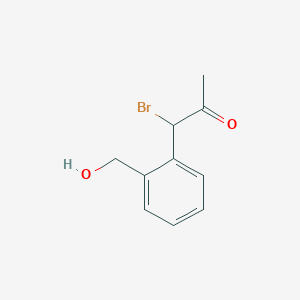
2-(4-Isobutoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Isobutoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom within a dioxaborolane ring, and an isobutoxy-dimethylphenyl group attached to it. The presence of the boron atom makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isobutoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-isobutoxy-2,3-dimethylphenylboronic acid with a dioxaborolane derivative. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boron compound. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by palladium or nickel complexes to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the boron atom is converted to boronic acid or boronate esters.
Reduction: Reduction reactions can convert the boron atom to a borohydride or other reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in THF or ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products Formed:
Oxidation: Boronic acids or boronate esters.
Reduction: Borohydrides or other reduced boron species.
Substitution: Functionalized phenyl derivatives with various substituents.
科学研究应用
Chemistry: In organic chemistry, 2-(4-Isobutoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in Suzuki-Miyaura cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules.
Biology: This compound has potential applications in the development of boron-containing drugs. Boron atoms can interact with biological molecules in unique ways, making them useful in medicinal chemistry for designing enzyme inhibitors and other therapeutic agents.
Medicine: In medicine, boron-containing compounds are explored for their use in boron neutron capture therapy (BNCT), a targeted cancer treatment. The unique properties of boron allow it to selectively accumulate in tumor cells, making it an effective agent for this therapy.
Industry: Industrially, this compound is used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable bonds with other elements makes it valuable in material science.
作用机制
The mechanism of action of 2-(4-Isobutoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the phenyl group to a halide substrate. This process involves the formation of a boronate ester intermediate, which undergoes transmetalation and reductive elimination to yield the desired product.
In biological systems, the boron atom can form reversible covalent bonds with hydroxyl and amino groups in proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in drug design.
相似化合物的比较
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
4-Isobutoxy-2,3-dimethylphenylboronic Acid: A precursor in the synthesis of the target compound.
Tetramethyl-1,3,2-dioxaborolane: A boron-containing compound with a similar dioxaborolane ring structure.
Uniqueness: 2-(4-Isobutoxy-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of the isobutoxy-dimethylphenyl group and the dioxaborolane ring. This structure provides enhanced stability and reactivity compared to simpler boronic acids. Its unique properties make it a versatile reagent in organic synthesis and a valuable compound in various scientific research applications.
属性
分子式 |
C18H29BO3 |
|---|---|
分子量 |
304.2 g/mol |
IUPAC 名称 |
2-[2,3-dimethyl-4-(2-methylpropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H29BO3/c1-12(2)11-20-16-10-9-15(13(3)14(16)4)19-21-17(5,6)18(7,8)22-19/h9-10,12H,11H2,1-8H3 |
InChI 键 |
XLWAUPDQKSWESN-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OCC(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


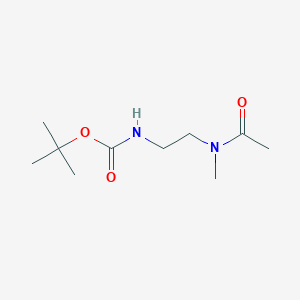

![1H-Pyrrolo[2,3-b]pyridine-2-acetic acid, 4-bromo-, 1,1-dimethylethyl este](/img/structure/B14038693.png)
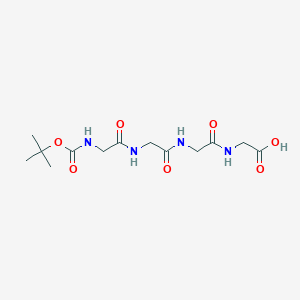
![3-Amino-5-bromothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B14038719.png)
![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-3-methylaniline](/img/structure/B14038726.png)
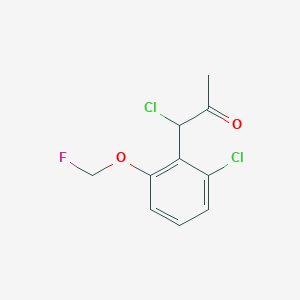
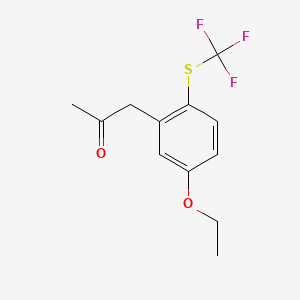
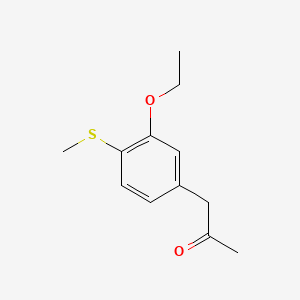
![2-chloro-5-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyrimidine](/img/structure/B14038764.png)


![(1R,3Z,5S)-3-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-4-methylidenecyclohexan-1-ol](/img/structure/B14038792.png)
